molecular formula C15H18O B7878925 2-(2-Naphthyl)-3-methyl-butan-2-ol CAS No. 194865-21-9

2-(2-Naphthyl)-3-methyl-butan-2-ol

Cat. No.: B7878925
CAS No.: 194865-21-9
M. Wt: 214.30 g/mol
InChI Key: IJCSTKOZADZZHK-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a naphthalene ring substituted at the second position with a 3-methyl-butan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)-3-methyl-butan-2-ol typically involves the alkylation of 2-naphthol with a suitable alkylating agent. One common method is the reaction of 2-naphthol with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: 2-(2-Naphthyl)-3-methyl-butan-2-one.

    Reduction: 2-(2-Naphthyl)-3-methylbutane.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Naphthyl)-3-methyl-butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The naphthalene ring can intercalate with DNA or interact with enzyme active sites, modulating their activity.

Comparison with Similar Compounds

    2-Naphthol: A precursor in the synthesis of 2-(2-Naphthyl)-3-methyl-butan-2-ol, known for its use in dye production and organic synthesis.

    1-Naphthol: An isomer of 2-naphthol, differing in the position of the hydroxyl group on the naphthalene ring, with similar applications in organic synthesis and industry.

    2-(2-Naphthyl)ethanol: A structurally related compound with a shorter alkyl chain, used in similar applications but with different reactivity and properties.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the 3-methyl-butan-2-ol group provides additional sites for chemical modification and enhances its versatility in synthetic and industrial applications.

Properties

IUPAC Name

3-methyl-2-naphthalen-2-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-11(2)15(3,16)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCSTKOZADZZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237563
Record name α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194865-21-9
Record name α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194865-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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